An In-depth Technical Guide to the Chemical Properties of 8-Methoxyimidazo[1,2-a]pyridine
An In-depth Technical Guide to the Chemical Properties of 8-Methoxyimidazo[1,2-a]pyridine
This technical guide provides a comprehensive overview of the core chemical properties of 8-methoxyimidazo[1,2-a]pyridine, a significant heterocyclic scaffold in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, reactivity, and physicochemical characteristics, alongside relevant experimental methodologies and biological pathway interactions.
Core Chemical and Physical Properties
| Property | Value / Information |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol [1] |
| CAS Number | 100592-04-9[1] |
| Appearance | Typically a solid at room temperature (based on related compounds) |
| Melting Point | Data not available for the specific compound. For comparison, 2-methylimidazo[1,2-a]pyridine has a melting point of 36.0-45.0 °C. |
| Boiling Point | Data not available for the specific compound. Boiling points for various imidazo[1,2-a]pyridine derivatives vary significantly with substitution. |
| Solubility | Expected to be soluble in common organic solvents like chloroform, methanol, and DMSO based on the properties of related structures. |
Synthesis and Reactivity
The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through various strategies, including condensation reactions, multicomponent reactions, and oxidative coupling.[3] A general and widely used method involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.
Representative Synthetic Protocol: Synthesis of 3-Formyl-imidazo[1,2-a]pyridines
The following protocol describes a general procedure for the synthesis of 3-formyl-imidazo[1,2-a]pyridines, which can be adapted for the synthesis of various derivatives.
Experimental Protocol:
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A mixture of an α-bromocinnamaldehyde (0.2 mmol) and a 2-aminopyridine (0.2 mmol) is prepared in DMF (1.5 mL) in a sealed tube.
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The reaction mixture is stirred in a preheated oil bath at 100 °C for 10 hours under an oxygen atmosphere (1 atm).
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Upon completion, the reaction is cooled and 5 mL of water is added.
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The aqueous layer is extracted with ethyl acetate (3 x 5 mL).
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The combined organic extracts are dried over anhydrous MgSO₄.
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The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography to yield the desired 3-formyl-imidazo[1,2-a]pyridine.[4]
Reactivity of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is an electron-rich aromatic system. The reactivity is influenced by the position of the nitrogen atoms and the substituents on the ring. The imidazole part of the fused ring is generally more reactive towards electrophiles than the pyridine part. C-H functionalization reactions, particularly at the C3 position, are common and have been achieved using various methods, including visible light-induced reactions.[5]
Spectral Characterization
Spectroscopic techniques are essential for the structural elucidation and characterization of 8-methoxyimidazo[1,2-a]pyridine and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for 8-methoxyimidazo[1,2-a]pyridine is not provided in the search results, the expected chemical shifts can be inferred from data on related derivatives. The proton and carbon NMR chemical shifts are influenced by the electronic environment of the nuclei.[6]
Expected ¹H NMR Chemical Shifts:
| Proton | Expected Chemical Shift (ppm) |
| Imidazole Protons | ~7.0 - 8.0 |
| Pyridine Protons | ~6.5 - 8.5 |
| Methoxy Protons | ~3.8 - 4.0 |
Expected ¹³C NMR Chemical Shifts:
| Carbon | Expected Chemical Shift (ppm) |
| Imidazole Carbons | ~110 - 145 |
| Pyridine Carbons | ~110 - 150 |
| Methoxy Carbon | ~55 - 60 |
Infrared (IR) Spectroscopy
The IR spectrum of imidazo[1,2-a]pyridine and its derivatives exhibits characteristic absorption bands corresponding to the various functional groups and the aromatic ring system.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3000 - 3100 |
| C=C and C=N (aromatic) | 1400 - 1650 |
| C-O (methoxy) | 1000 - 1300 |
| C-H (methoxy) | 2850 - 2960 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of imidazo[1,2-a]pyridines typically shows a prominent molecular ion peak. The fragmentation patterns are characteristic of the fused ring system and its substituents.[7] For 3-phenoxy imidazo[1,2-a]pyridines, a characteristic fragmentation involves the homolytic cleavage of the C-O bond of the phenoxy group.[8]
Involvement in Biological Signaling Pathways
Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to interact with and modulate key cellular signaling pathways implicated in diseases such as cancer.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, and survival.[9] Dysregulation of this pathway is a hallmark of many cancers. Certain imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of this pathway.
STAT3/NF-κB Signaling Pathway
The STAT3 and NF-κB signaling pathways are critical mediators of inflammation and are often constitutively active in cancer cells, promoting survival and proliferation.[10] Certain imidazo[1,2-a]pyridine derivatives have demonstrated the ability to modulate these pathways.[11]
Conclusion
8-Methoxyimidazo[1,2-a]pyridine represents a versatile and promising scaffold in the field of chemical and pharmaceutical sciences. Its derivatives have demonstrated a wide array of biological activities, largely through the modulation of key cellular signaling pathways. This guide provides a foundational understanding of its chemical properties, synthesis, and characterization, which is crucial for the rational design and development of novel therapeutic agents and functional materials based on this privileged structure. Further research to elucidate the specific physical and biological properties of the parent 8-methoxyimidazo[1,2-a]pyridine molecule will be invaluable to the scientific community.
References
- 1. 8-Methoxyimidazo[1,2-a]pyridine , 95+% , 100592-04-9 - CookeChem [cookechem.com]
- 2. Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. article.sapub.org [article.sapub.org]
- 8. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
